molecular formula C14H10FNO2 B6376252 3-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% CAS No. 1261968-33-5

3-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95%

Cat. No. B6376252
CAS RN: 1261968-33-5
M. Wt: 243.23 g/mol
InChI Key: XMYLFUUFIGAELE-UHFFFAOYSA-N
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Description

3-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% (also known as 3-Cyano-5-fluoro-5-methoxyphenylphenol, 95%) is a synthetic compound that has been studied extensively in recent years due to its unique properties and potential applications. This compound has a wide range of uses, including as a reagent in organic synthesis, as a fluorescent dye, and as an inhibitor of enzymes.

Scientific Research Applications

3-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% has been used in a variety of scientific research applications, including as a fluorescent dye, a reagent in organic synthesis, and an inhibitor of enzymes. It has been used to study the binding of proteins to their ligands, to investigate the structure of proteins, and to study the mechanism of action of enzymes. In addition, it has been used to study the molecular basis of drug-protein interactions and to identify potential drug targets.

Mechanism of Action

3-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its catalytic activity. It has been shown to inhibit the activity of several enzymes, including cytochrome P450s, proteases, and phosphatases.
Biochemical and Physiological Effects
3-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450s, proteases, and phosphatases. In addition, it has been shown to bind to proteins, inhibit protein-protein interactions, and modulate the expression of certain genes.

Advantages and Limitations for Lab Experiments

The use of 3-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent that is easy to obtain and store. It is also a highly selective inhibitor of enzymes, meaning that it can be used to target specific enzymes without affecting the activity of other enzymes. However, there are also some limitations to using this compound in laboratory experiments. It is not as stable as other reagents and its fluorescence can be affected by light and oxygen.

Future Directions

The potential applications of 3-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% are still being explored. One potential future direction is the development of new fluorescent probes for the detection and quantification of proteins and other biomolecules. In addition, this compound could be used to study the mechanism of action of enzymes and to develop new inhibitors of enzymes. Another potential future direction is to explore the use of this compound as a drug delivery system for targeted drug delivery. Finally, this compound could be used in the development of new fluorescent dyes for imaging and other applications.

Synthesis Methods

3-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% is synthesized by a two-step process. In the first step, 4-fluoro-5-methoxybenzaldehyde is reacted with sodium cyanide in acetonitrile to form the desired product. In the second step, the product is recrystallized from a mixture of ethanol and water to obtain pure 3-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95%.

properties

IUPAC Name

3-(2-fluoro-5-methoxyphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO2/c1-18-12-2-3-14(15)13(7-12)10-4-9(8-16)5-11(17)6-10/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYLFUUFIGAELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684787
Record name 2'-Fluoro-5-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol

CAS RN

1261968-33-5
Record name 2'-Fluoro-5-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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